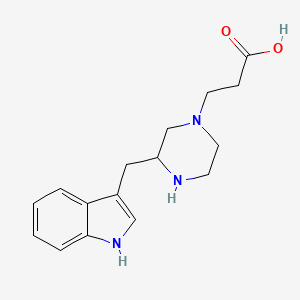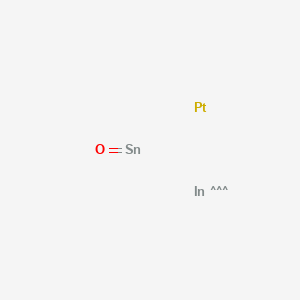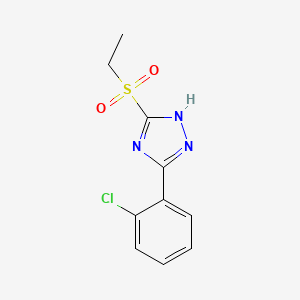phosphane} CAS No. 922551-34-6](/img/structure/B14176014.png)
(Ethane-1,2-diyl)bis{[(2-methylphenyl)methyl](phenyl)phosphane}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is an organophosphorus compound that features two phosphane groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} typically involves the reaction of ethane-1,2-diyl bis(bromide) with (2-methylphenyl)methyl(phenyl)phosphane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphane groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and purity controls.
Types of Reactions:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The compound can undergo substitution reactions where the phosphane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
(Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is used in various scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: Its potential interactions with biological molecules are being explored.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ions and reactions being studied.
Comparison with Similar Compounds
- (Ethane-1,2-diyl)bis{(phenyl)methylphosphane}
- (Methane-1,1-diyl)bis{(2-methylphenyl)methylphosphane}
Uniqueness: (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is unique due to the presence of the ethane backbone and the specific arrangement of the phosphane groups. This structure imparts distinct steric and electronic properties, making it suitable for specific catalytic applications that similar compounds may not be able to achieve.
Properties
CAS No. |
922551-34-6 |
|---|---|
Molecular Formula |
C30H32P2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2-methylphenyl)methyl-[2-[(2-methylphenyl)methyl-phenylphosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C30H32P2/c1-25-13-9-11-15-27(25)23-31(29-17-5-3-6-18-29)21-22-32(30-19-7-4-8-20-30)24-28-16-12-10-14-26(28)2/h3-20H,21-24H2,1-2H3 |
InChI Key |
HXQYICTVNGZSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CP(CCP(CC2=CC=CC=C2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)

![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)

![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)


![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)


